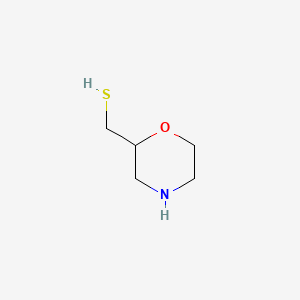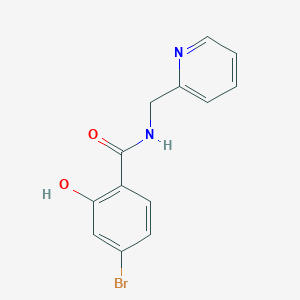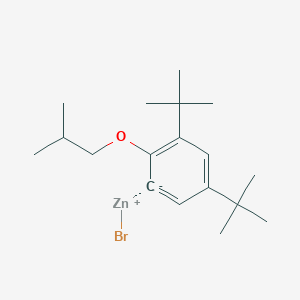
(3,5-Di-t-butyl-2-i-butyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and stability in THF, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide typically involves the reaction of 3,5-di-tert-butyl-2-iso-butyloxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of the Grignard Reagent: The bromide compound is reacted with magnesium in dry THF to form the Grignard reagent.
Transmetalation: The Grignard reagent is then reacted with zinc bromide to form the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve anhydrous solvents and inert atmospheres.
Coupling Reactions: Palladium or nickel catalysts are often used, with conditions involving mild temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a coupling reaction with an aryl halide, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties.
Industry
In the industrial sector, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide involves its role as a nucleophile or a coupling partner in various reactions. The zinc atom facilitates the transfer of the organic group to the electrophilic substrate, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-di-tert-butyl-2-iso-butyloxyphenyl)magnesium bromide: Similar in structure but uses magnesium instead of zinc.
(Diethoxyphosphoryl)difluoromethylzinc bromide: Another organozinc compound with different substituents.
Uniqueness
(3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide is unique due to its specific substituents, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other organozinc compounds may not be as effective.
Propiedades
Fórmula molecular |
C18H29BrOZn |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
bromozinc(1+);2,4-ditert-butyl-1-(2-methylpropoxy)benzene-6-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-13(2)12-19-16-10-9-14(17(3,4)5)11-15(16)18(6,7)8;;/h9,11,13H,12H2,1-8H3;1H;/q-1;;+2/p-1 |
Clave InChI |
HOXCKZGEUSCARK-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


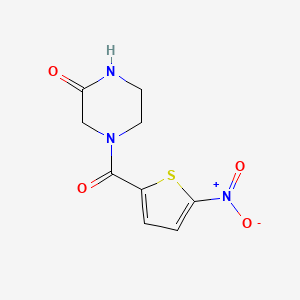

![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
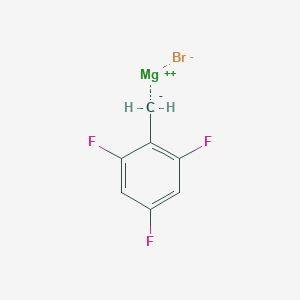

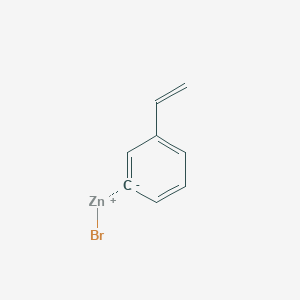
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
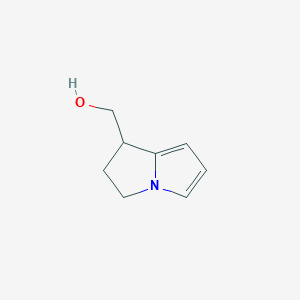
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
